molecular formula C13H16O B075294 4-Phenylcyclohexanecarbaldehyde CAS No. 1466-74-6

4-Phenylcyclohexanecarbaldehyde

Cat. No. B075294
CAS RN: 1466-74-6
M. Wt: 188.26 g/mol
InChI Key: IMLXMWDBBUJWOV-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds related to 4-Phenylcyclohexanecarbaldehyde involves various strategies, including organocatalytic approaches and multicomponent reactions. Organocatalytic domino reactions allow the formation of spirocyclohexane carbaldehydes with high stereoselectivity (Anwar, Li, & Chen, 2014). Additionally, multicomponent condensations offer a pathway to functionalized cyclohexyl-substituted compounds, demonstrating the versatility of cyclohexanecarbaldehyde in synthesis (Dyachenko, 2006).

Molecular Structure Analysis The molecular structure and vibrational frequencies of related compounds, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated, providing insights into the electronic polarization and potential sites for electrophilic and nucleophilic attacks (Mary et al., 2015).

Chemical Reactions and Properties Research on 4-Phenylcyclohexanecarbaldehyde derivatives highlights their involvement in various chemical reactions, including cyclocondensation, to yield complex structures like spiro[4.5]decanone (Dell’Amico et al., 2014). These reactions showcase the compound's reactivity and its potential as a building block in synthetic chemistry.

Physical Properties Analysis The physical properties of 4-Phenylcyclohexanecarbaldehyde and its derivatives, including solubility, melting point, and boiling point, are crucial for its application in chemical syntheses. While specific data on these properties are not detailed in the papers reviewed, they are typically determined experimentally as part of the compound's characterization process.

Chemical Properties Analysis The chemical properties, such as reactivity towards nucleophiles or electrophiles, play a significant role in its utility in organic synthesis. The compound's ability to participate in organocatalytic asymmetric reactions, for instance, highlights its reactivity and versatility in constructing chiral molecules with high stereocontrol (Li, Gu, & Chen, 2014).

Scientific Research Applications

Synthetic Applications and Chemical Reactivity

Building Blocks in Synthesis

Compounds similar to "4-Phenylcyclohexanecarbaldehyde," such as 4-oxoazetidine-2-carbaldehydes, are utilized as protected α-amino aldehydes and masked β-amino acids. These bifunctional compounds exhibit valuable dual reactivity, useful in the synthesis of α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products, highlighting their importance in stereocontrolled processes (Alcaide & Almendros, 2002).

Cycloaddition Reactions

The reactivity of cyclohexenylidene malononitriles under various catalytic conditions enables the creation of carbabicyclic structures through [3 + 2] and [4 + 2] cycloaddition, producing complex molecular architectures with high stereocontrol. This showcases the compound's utility in generating structurally diverse and complex frameworks (Dell’Amico et al., 2014).

Asymmetric Synthesis

Highly functionalized cyclohexenecarbaldehydes have been synthesized with excellent diastereoselectivity and virtually complete enantiomeric excess. This indicates their potential in creating compounds with precise stereochemical configurations, important for drug development and other applications (Philipps et al., 2015).

Biological Activity Studies

Antioxidant and Anti-inflammatory Activity

Certain derivatives, such as 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Compounds exhibited potent activities, suggesting their potential in therapeutic applications (Sudha et al., 2021).

Materials Science

Photophysical Properties and Light-Emitting Materials

Aryl-substituted thiophene derivatives, prepared through reactions involving related carbaldehydes, demonstrate promising characteristics for organic light-emitting diode (OLED) materials. Their study provides insights into the design of functional materials for electronic applications (Xu & Yu, 2011).

properties

IUPAC Name

4-phenylcyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLXMWDBBUJWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573804, DTXSID201287229
Record name 4-Phenylcyclohexane-1-carbaldehyde
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Record name cis-4-Phenylcyclohexanecarboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylcyclohexanecarbaldehyde

CAS RN

1466-74-6, 126781-72-4
Record name 4-Phenylcyclohexanecarboxaldehyde
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenylcyclohexane-1-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Phenylcyclohexanecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylcyclohexane-1-carbaldehyde
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Synthesis routes and methods

Procedure details

To a solution in tetrahydrofuran (10.0 mL) of the compound (3.59 g) obtained in step (1) above, 3 mol/L hydrochloric acid was added and the mixture was refluxed for 4 hours. After cooling the reaction mixture to room temperature, water was added to it and three extractions were conducted with ethyl acetate. The combined organic layers were washed with water and then concentrated under reduced pressure to give the titled compound as a colorless oil (2.75 g).
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